molecular formula C8H13NO B1148503 (3Z)-4-(Cyclopropylamino)pent-3-en-2-one CAS No. 1314996-30-9

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one

Cat. No.: B1148503
CAS No.: 1314996-30-9
M. Wt: 139.19 g/mol
InChI Key: FWHKZAVVFCBKTQ-UHFFFAOYSA-N
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Description

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one typically involves the following steps:

    Formation of the Pentenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

    (3Z)-4-(Cyclopropylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.

    (3Z)-4-(Cyclopropylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.

Uniqueness: (3Z)-4-(Cyclopropylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1314996-30-9

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(cyclopropylamino)pent-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3

InChI Key

FWHKZAVVFCBKTQ-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)NC1CC1

Canonical SMILES

CC(=CC(=O)C)NC1CC1

Synonyms

(3Z)-4-(CyclopropylaMino)pent-3-en-2-one

Origin of Product

United States

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